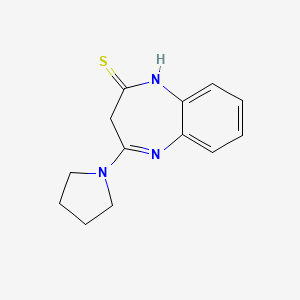
4-(1-Pyrrolidinyl)-1,3-dihydro-2H-1,5-benzodiazepine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a diazepine ring fused with a benzene ring and a pyrrolidine moiety. The presence of sulfur in the thione form adds to its unique chemical properties. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione can be achieved through several synthetic routes. One common method involves the construction of the diazepine ring via functionalization of pyrrole derivatives. For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach includes the Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction between o-pyrroloanilines and ethyl 2-bromo-2,2-difluoroacetate . The Bischler–Napieralski reaction conditions can also be employed to form the diazepine core from corresponding amides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the diazepine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to various biotargets due to the presence of heteroatoms in its structure, which allows for effective binding. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate biological activities through its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione include other diazepine derivatives such as:
Uniqueness
What sets 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione apart from similar compounds is its unique combination of a pyrrolidine moiety and a thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
69540-73-4 |
|---|---|
Molecular Formula |
C13H15N3S |
Molecular Weight |
245.35 g/mol |
IUPAC Name |
4-pyrrolidin-1-yl-1,3-dihydro-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C13H15N3S/c17-13-9-12(16-7-3-4-8-16)14-10-5-1-2-6-11(10)15-13/h1-2,5-6H,3-4,7-9H2,(H,15,17) |
InChI Key |
TZIIJYDOVXDETG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3NC(=S)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


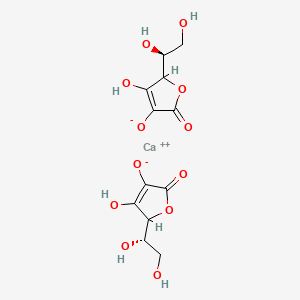
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)
![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
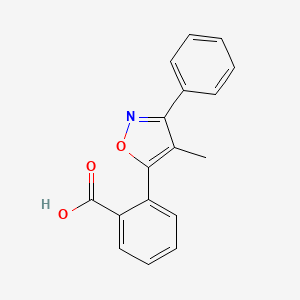

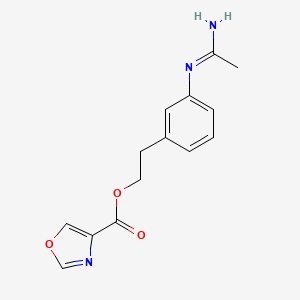
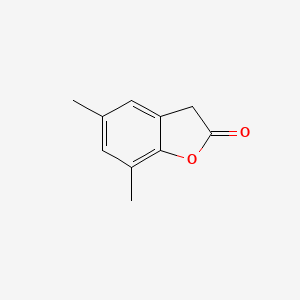

![1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one](/img/structure/B12891796.png)
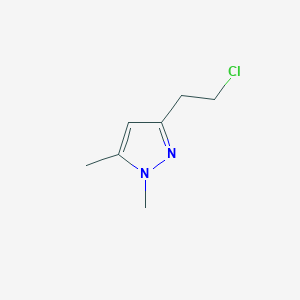
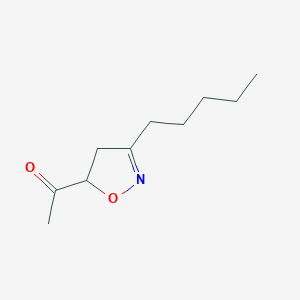
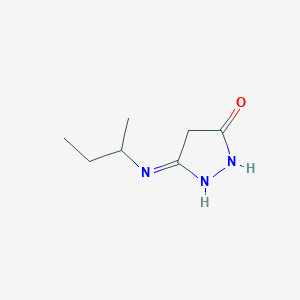
![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
